1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a benzenesulfonyl-substituted piperidine derivative characterized by a chloro-nitrobenzenesulfonyl group at the 1-position of the piperidine ring and methyl groups at the 3- and 5-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biologically active molecules such as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . Its synthesis involves nucleophilic substitution reactions between 4-chloro-3-nitrobenzenesulfonyl chloride and 3,5-dimethylpiperidine under controlled conditions, as outlined in Schemes 1 and 2 of Bioorganic & Medicinal Chemistry Letters (2013) . Despite its synthetic utility, commercial availability of this compound has been discontinued across multiple suppliers, suggesting challenges in large-scale production or stability .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDNAYAGNMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound’s nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the MAPK and NF-κB signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine with structurally related compounds, focusing on synthesis, substituent effects, and commercial viability.
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations:
Electron-Withdrawing Groups (EWGs): The target compound features a nitro group (strong EWG) at the 3-position of the benzene ring, enhancing electrophilicity and reactivity in substitution reactions compared to analogs with only chloro or isothiocyanato groups .
4-Methylpiperidine (analog) reduces steric bulk, possibly improving solubility but diminishing steric stabilization in synthesis .
Biological Activity
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structural properties, characterized by a piperidine ring and a sulfonyl group, suggest potential biological activities worth exploring. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine |
| CAS Number | 749920-16-9 |
| Molecular Formula | C13H17ClN2O4S |
| Molecular Weight | 332.8 g/mol |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group may form strong interactions with biological macromolecules. These interactions can modulate enzyme activity and receptor function, particularly in pathways such as MAPK and NF-κB signaling .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Preliminary research indicates that this compound may have anticancer effects. In vitro studies have reported that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach to cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonyl chloride | Intermediate for synthesis | Nucleophilic substitution |
| 3,5-Dimethylpiperidine | Mild analgesic effects | Interaction with neurotransmitter receptors |
| 4-Chloro-3-nitrobenzenesulfonic acid | Antimicrobial | Disruption of bacterial cell walls |
Q & A
Q. What are the critical steps in synthesizing 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine, and how can intermediates be characterized?
Answer:
- Synthesis Protocol : Begin with the sulfonylation of 3,5-dimethylpiperidine using 4-chloro-3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Monitor reaction progress via TLC or HPLC.
- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate intermediates .
- Characterization : Confirm structures via -NMR (e.g., sulfonyl group protons at δ 7.5–8.5 ppm) and HRMS. IR spectroscopy can validate sulfonamide C=O stretches (~1350 cm) .
Q. What analytical techniques are essential for verifying the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against standards .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS. Use -NMR to detect hydrolytic degradation (e.g., sulfonamide bond cleavage) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for sulfonylation or nitration steps. Software like Gaussian or ORCA can model reaction pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal yields. ICReDD’s workflow integrates computation and experimental validation .
- Case Study : A 2024 study reduced synthesis time by 40% using DFT-guided solvent selection (e.g., DMF vs. THF for nitro group stability) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Answer:
- Data Reconciliation : Compare -NMR chemical shifts with X-ray-derived torsion angles. For example, crystal packing effects may shift proton environments in solid-state vs. solution .
- Advanced Techniques : Use dynamic NMR (DNMR) to detect conformational flexibility in solution. Synchrotron XRD can resolve ambiguities in nitro group orientation .
Q. What strategies mitigate side reactions during functionalization of the nitro group in this compound?
Answer:
- Protecting Groups : Temporarily reduce the nitro group to amine (e.g., H/Pd-C) before introducing electrophiles, then re-oxidize .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, minimizing byproducts like sulfonic acid derivatives .
- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor mono-substitution over di-substitution .
Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?
Answer:
Q. What safety protocols are critical when handling intermediates like 4-chloro-3-nitrobenzenesulfonyl chloride?
Answer:
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and sensitizing properties.
- Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
- Training : Mandatory safety exams (100% score required) for researchers handling hazardous intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
